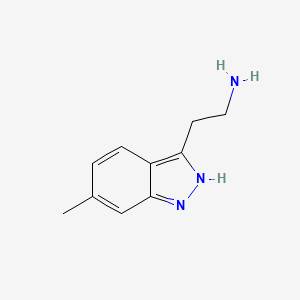

2-(6-Methyl-1H-indazol-3-yl)ethanamine

Description

Significance of the Indazole Scaffold in Medicinal Chemistry and Chemical Biology

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern medicinal chemistry. nih.gov Termed a "privileged scaffold," this structure is a recurring motif in a multitude of biologically active molecules. researchgate.net The versatility of the indazole nucleus allows for diverse substitutions, leading to a wide array of pharmacological activities. nih.govexlibrisgroup.com

Indazole derivatives have been extensively studied and have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. researchgate.nettaylorandfrancis.com The thermodynamic stability of the 1H-indazole tautomer makes it a primary focus in the development of new therapeutic agents. nih.govresearchgate.net The significance of this scaffold is underscored by the number of indazole-containing drugs that are commercially available or in clinical trials for treating conditions like cancer. rsc.orgnih.gov For instance, drugs such as Niraparib and Axitinib, which are used in cancer therapy, feature the indazole core. nih.govrsc.org

The ability of indazole derivatives to act as bioisosteres for indoles and phenols often provides advantages in terms of metabolic stability, oral bioavailability, and plasma clearance. nih.gov This has led to their investigation in a variety of therapeutic areas, including the treatment of neurodegenerative disorders and inflammatory diseases. taylorandfrancis.com

Overview of Ethanamine Derivatives in Bioactive Compound Design

The ethanamine (ethylamine) moiety is a fundamental building block in the design of many bioactive compounds. wikipedia.org As a primary amine, it can be readily modified, allowing for the synthesis of a vast number of derivatives with diverse pharmacological profiles. wikipedia.orgrsc.org

Ethanamine derivatives are integral to numerous classes of pharmaceuticals. For example, the structure is found in agents targeting the central nervous system. Promethazine, a phenothiazine (B1677639) derivative with an ethanamine side chain, is known for its antihistaminic and sedative effects. nih.gov Furthermore, amphetamine and its analogues are based on an α-methylbenzene-ethanamine structure. wikipedia.org

In the context of drug discovery, the ethanamine side chain is often appended to larger scaffolds to modulate properties such as receptor binding, solubility, and metabolic stability. Research has explored ethanamine derivatives as potent and selective 5-HT2C receptor agonists and has identified some with potential anti-obesity and anti-hyperglycemic activities. nih.govgoogle.comgoogle.com

Rationale for Investigating 2-(6-Methyl-1H-indazol-3-yl)ethanamine and Related Systems

The investigation into this compound is driven by the synergistic potential of combining the proven indazole scaffold with the versatile ethanamine side chain. The rationale stems from the successful development of other indazole-based compounds and the known bioactivity of ethanamine derivatives.

The core motivation is to explore the structure-activity relationship (SAR) of this specific combination. The methyl group at the 6-position of the indazole ring and the ethanamine group at the 3-position create a unique chemical entity whose biological profile is of significant interest. For example, related indazole-ethanamine structures have been synthesized and evaluated as potent agonists for the serotonin (B10506) 5-HT2 receptor subtypes. nih.gov This suggests that this compound could have potential applications in neuroscience research.

Furthermore, the 1H-indazole-3-amine framework is recognized as an effective fragment for binding to the hinge region of protein kinases, a key target in oncology. nih.gov This has prompted the synthesis and evaluation of numerous derivatives for their antitumor activity. nih.govnih.gov The study of this compound and its analogues allows researchers to probe how modifications to the side chain and substitutions on the indazole ring impact biological targets.

Below is a table of related indazole derivatives and their research context:

| Compound Name | Research Area/Finding |

| Entrectinib | An antitumor agent where the 1H-indazole-3-amide structure is crucial for its activity. nih.gov |

| Pazopanib | A tyrosine kinase inhibitor used in cancer therapy. nih.gov The synthesis of related compounds like 1,3-Dimethyl-1H-indazol-6-amine is used for quality control in its production. researchgate.net |

| (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) | A potent and selective 5-HT2C receptor agonist. nih.gov |

| VU6067416 (an indazole-ethanamine derivative) | Optimized to have suitable preclinical pharmacokinetic properties for in vivo dosing, though its potent 5-HT2B agonist activity precluded further characterization. nih.gov |

| 1H-indazole-3-amine derivatives | A series of these compounds were synthesized and showed promising inhibitory effects against various cancer cell lines. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(6-methyl-2H-indazol-3-yl)ethanamine |

InChI |

InChI=1S/C10H13N3/c1-7-2-3-8-9(4-5-11)12-13-10(8)6-7/h2-3,6H,4-5,11H2,1H3,(H,12,13) |

InChI Key |

JEANTXZNBJNTGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 6 Methyl 1h Indazol 3 Yl Ethanamine Systems

General Synthetic Strategies for Indazole Cores with Alkylamine Side Chains

The construction of indazoles bearing alkylamine side chains, particularly at the C-3 position, involves a variety of synthetic approaches. These methods often focus on the regioselective formation of the indazole ring and the subsequent introduction or modification of the amine-containing side chain.

Regioselective Approaches for 3-Substituted Indazoles

The regioselective synthesis of 3-substituted indazoles is crucial as the position of substituents significantly influences the molecule's biological activity. Several methods have been developed to achieve this selectivity.

One common strategy involves the cyclization of appropriately substituted o-halobenzonitriles or o-haloketones with hydrazine (B178648) derivatives. For instance, the reaction of 2-halobenzonitriles with hydrazine carboxylic esters can yield substituted 3-aminoindazoles through a cascade coupling and condensation process. organic-chemistry.org Similarly, a two-step synthesis starting from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization to afford 3-aminoindazoles. organic-chemistry.org

Another approach utilizes the 1,3-dipolar cycloaddition of arynes with hydrazones. organic-chemistry.org This method allows for the formation of the indazole ring with a substituent at the C-3 position, derived from the hydrazone component. For example, reacting N-tosylhydrazones with arynes under mild conditions produces 3-substituted indazoles. organic-chemistry.org Furthermore, α-substituted α-diazomethylphosphonates can react with arynes to provide 3-alkyl/aryl-1H-indazoles. organic-chemistry.org

The direct C-H amination of hydrazones is another powerful tool for constructing the 1H-indazole core. nih.gov For example, diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of a base to yield 1H-indazoles. nih.gov

The following table summarizes some regioselective approaches for synthesizing 3-substituted indazoles:

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2-Halobenzonitriles | Hydrazine carboxylic esters, Cu-catalyst | Substituted 3-aminoindazoles | organic-chemistry.org |

| 2-Bromobenzonitriles | Benzophenone hydrazone, Pd-catalyst, then acid | Substituted 3-aminoindazoles | organic-chemistry.org |

| Arynes | N-Tosylhydrazones | 3-Substituted indazoles | organic-chemistry.org |

| Arynes | α-Substituted α-diazomethylphosphonates | 3-Alkyl/aryl-1H-indazoles | organic-chemistry.org |

| Diaryl/tert-butyl aryl ketone hydrazones | Iodine, potassium iodide, sodium acetate | 1H-Indazoles | nih.gov |

Amine Functionalization Pathways for Ethanamine Moiety

Once the 3-substituted indazole core is established, the ethanamine moiety can be introduced or elaborated through various functionalization pathways.

If the C-3 substituent is a precursor group, such as a carboxyl group or a halomethyl group, it can be converted to the desired ethanamine side chain. For example, a 1H-indazole-3-carboxylic acid can be coupled with an appropriate amine to form an amide, which can then be reduced to the corresponding amine. researchgate.net Alternatively, a 3-(halomethyl)indazole can undergo nucleophilic substitution with a cyanide source, followed by reduction of the resulting nitrile to the ethanamine.

In some strategies, the ethanamine side chain is built up from a smaller fragment. For instance, a 3-formylindazole can be subjected to a Henry reaction with nitromethane, followed by reduction of the nitro group and the double bond to yield the 2-(indazol-3-yl)ethanamine.

Direct C-H functionalization methods are also emerging as a powerful tool. For example, radical-mediated C(sp3)-N cross-coupling reactions of diacyl peroxides with nitrogen nucleophiles, including indazoles, can provide alkylated products. organic-chemistry.org

Targeted Synthesis of 2-(6-Methyl-1H-indazol-3-yl)ethanamine and Its Analogues

The specific synthesis of this compound requires a strategy that incorporates the methyl group at the C-6 position and the ethanamine chain at the C-3 position.

Methodologies for Introducing the Methyl Group at the C-6 Position of the Indazole

The methyl group at the C-6 position can be introduced either before or after the formation of the indazole ring.

One common approach starts with a commercially available substituted benzene (B151609) derivative that already contains a methyl group at the desired position. For example, 3-amino-4-methylbenzoic acid can be converted to its corresponding ester, which then undergoes diazotization and cyclization to form a 6-methyl-1H-indazole derivative. researchgate.net

Another strategy involves the functionalization of a pre-formed indazole ring. For instance, a 6-bromo-1H-indazole can undergo a Suzuki or other cross-coupling reaction with a methylating agent, such as methylboronic acid, to introduce the methyl group. mdpi.com

A synthesis of 6-[(ethylthio)methyl]-1H-indazole started from 3-amino-4-methylbenzoic acid, which was esterified and then cyclized to the indazole. researchgate.netresearchgate.net The methyl group was then functionalized. This highlights a pathway where the C-6 methyl group is present from the start.

Construction of the Ethanamine Chain at the C-3 Position of the Indazole

With the 6-methylindazole core in hand, the ethanamine side chain can be constructed at the C-3 position.

A versatile method involves the introduction of a two-carbon unit at the C-3 position. This can be achieved by reacting a 6-methyl-1H-indazole with a suitable electrophile. For example, lithiation of a protected 6-methylindazole at the C-3 position followed by reaction with ethylene (B1197577) oxide would introduce a 2-hydroxyethyl group, which can then be converted to the amine.

Alternatively, a 3-cyano-6-methyl-1H-indazole can be synthesized and subsequently reduced to this compound. The cyano group can be introduced through various methods, such as the Sandmeyer reaction on a 3-amino-6-methylindazole.

A reported synthesis of 1H-indazole-3-amine derivatives started with 5-bromo-2-fluorobenzonitrile, which was cyclized with hydrazine hydrate (B1144303) to give 5-bromo-1H-indazol-3-amine. mdpi.com This could be a starting point, where the bromine at the 5-position (which would be the 6-position in the final product after renumbering) could be converted to a methyl group via a cross-coupling reaction. The 3-amino group could then be diazotized and converted to other functionalities to build the ethanamine chain.

Protecting Group Strategies for Indazole Nitrogen Atoms (N1/N2) in Synthetic Routes

The indazole ring has two nitrogen atoms (N1 and N2), and their protection is often necessary to control regioselectivity during synthetic transformations. researchgate.netnumberanalytics.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. jocpr.com

Regioselective alkylation at N1 or N2 can be challenging. beilstein-journals.orgbeilstein-journals.org The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is often used for N1-selective alkylation. researchgate.netbeilstein-journals.org The regioselectivity is influenced by steric and electronic effects of substituents on the indazole ring. beilstein-journals.org For instance, electron-withdrawing groups at the C-3 position can promote N1-selectivity. beilstein-journals.org Conversely, substituents at the C-7 position can lead to high N2-selectivity. beilstein-journals.org

Common protecting groups for the indazole nitrogen include:

Tetrahydropyranyl (THP): This group is often used to protect the N1 position and is stable under many conditions but can be removed with acid. nih.gov

Acyl groups: These groups can be introduced selectively at the N1 position and removed by hydrolysis. organic-chemistry.org

Sulfonylethyl groups: The 2-phenylsulfonylethyl group is a useful protecting group that can be removed under basic conditions. researchgate.net

Benzyl groups: These can be removed by hydrogenolysis. numberanalytics.com

Silyl groups: Groups like trimethylsilyl (B98337) (TMS) can be used for temporary protection. researchgate.net

9-Phenyl-9-fluorenyl (Pf) group: This bulky group has been shown to be effective in preventing racemization in chiral amino acid derivatives and is stable to a variety of reaction conditions. nih.gov

The choice of protecting group strategy is crucial for the successful synthesis of this compound, ensuring that reactions proceed at the desired positions on the indazole core and the side chain. rsc.org

The following table provides examples of protecting groups used for indazole nitrogen atoms:

| Protecting Group | Introduction Conditions | Removal Conditions | Reference |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), PPTS, microwave | Acidic conditions | nih.gov |

| Acyl | Acid anhydrides, electrochemical reduction | Hydrolysis | organic-chemistry.org |

| 2-Phenylsulfonylethyl | Reaction with anilines | Basic conditions | researchgate.net |

| Benzyl | Benzyl bromide, base | Hydrogenolysis (e.g., H2, Pd/C) | numberanalytics.com |

| Trimethylsilyl (TMS) | TMSCl | Hydrolysis | researchgate.net |

| 9-Phenyl-9-fluorenyl (Pf) | 9-Bromo-9-phenylfluorene, lead nitrate | Acid-labile, but more stable than trityl | nih.gov |

Derivatization and Scaffold Modifications of the this compound Nucleus

To explore the chemical space around this compound and to conduct structure-activity relationship (SAR) studies, various derivatization and scaffold modification strategies are employed. These modifications target the indazole nitrogen atoms, the benzene ring, and the ethanamine side chain.

Functionalization at Indazole Nitrogen Atoms (N1, N2) for Analog Generation

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be functionalized, typically through alkylation, to generate a diverse set of analogs. The regioselectivity of N-alkylation is a critical aspect and is influenced by the nature of the substituents on the indazole ring, the alkylating agent, and the reaction conditions. nih.govresearchgate.netd-nb.info

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov However, kinetic and thermodynamic control of the reaction can lead to the selective formation of either the N1 or N2-alkylated product. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) often favors N1-alkylation. nih.gov Conversely, different base and solvent combinations can influence the N1/N2 ratio. The steric and electronic properties of substituents on the indazole ring also play a significant role in directing the regioselectivity of the alkylation. nih.gov For example, bulky substituents at the C7 position can favor N2-alkylation. nih.gov

A study on the N-alkylation of various indazoles demonstrated that the choice of base and solvent significantly impacts the regioselectivity. nih.gov

| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio |

| 3-Methyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 |

| 3-Methyl-1H-indazole | n-Pentyl bromide | K₂CO₃ | DMF | 1.5:1 |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 4:96 |

This table illustrates general trends in indazole N-alkylation and is not specific to this compound.

Substitutions on the Benzene Ring of the Indazole System

Introducing substituents onto the benzene portion of the this compound scaffold is a key strategy for modulating its physicochemical and pharmacological properties. Standard electrophilic aromatic substitution reactions can be employed, with the directing effects of the existing methyl group and the indazole nucleus guiding the position of the incoming substituent. msu.edulibretexts.orgbyjus.comuomustansiriyah.edu.iq

The methyl group at the 6-position is an activating, ortho-, para-directing group. The indazole ring itself is generally considered a deactivating system for electrophilic substitution. The outcome of substitution reactions will therefore depend on the interplay of these electronic effects and the reaction conditions. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

For example, nitration of a 6-methylindazole derivative would be expected to yield a mixture of products, with the nitro group likely being introduced at the 4, 5, or 7-positions, influenced by the directing effects of both the methyl group and the indazole ring system. Subsequent reduction of the nitro group to an amine would provide a handle for further functionalization.

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitro-6-methyl-1H-indazol-3-yl)ethanamine, 2-(5-Nitro-6-methyl-1H-indazol-3-yl)ethanamine, 2-(7-Nitro-6-methyl-1H-indazol-3-yl)ethanamine |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-6-methyl-1H-indazol-3-yl)ethanamine, 2-(5-Bromo-6-methyl-1H-indazol-3-yl)ethanamine, 2-(7-Bromo-6-methyl-1H-indazol-3-yl)ethanamine |

This table outlines potential substitution patterns based on general principles of electrophilic aromatic substitution.

Modifications of the Ethanamine Side Chain for Structure-Activity Relationship Studies

The ethanamine side chain at the 3-position of the indazole ring is a critical component for interaction with biological targets and offers a prime location for modification to probe structure-activity relationships (SAR). nih.govnih.govdundee.ac.uk Alterations to this side chain can influence the compound's potency, selectivity, and pharmacokinetic properties.

Modifications can include:

N-Alkylation or N-Acylation: The primary amine can be readily alkylated or acylated to introduce a variety of substituents. This can alter the basicity and steric bulk of the side chain.

Chain Extension or Contraction: The length of the alkyl chain can be varied to optimize the distance between the indazole core and the terminal functional group.

Introduction of Functional Groups: Hydroxyl groups, amides, or other functionalities can be incorporated into the side chain to introduce new hydrogen bonding capabilities or other interactions.

Cyclization: The side chain can be incorporated into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, to restrict its conformation and potentially enhance binding affinity.

For instance, acylation of the primary amine of this compound with a carboxylic acid would yield an amide derivative, a common strategy in medicinal chemistry to modify a compound's properties.

Biginelli Cyclization and Amide Coupling in Indazole Derivative Synthesis

The Biginelli reaction is a one-pot, three-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. jk-sci.comwikipedia.orgorganic-chemistry.orgnih.govjmchemsci.comyoutube.com While not a direct method for synthesizing the ethanamine side chain, if an indazole-3-carboxaldehyde were used as the aldehyde component, this reaction could be employed to generate novel hybrid structures incorporating a dihydropyrimidine (B8664642) ring attached to the indazole core. Such a strategy would significantly expand the structural diversity of derivatives. researchgate.net The general Biginelli reaction is catalyzed by Brønsted or Lewis acids. wikipedia.orgorganic-chemistry.org

Amide coupling reactions are a more direct and widely used method for modifying the ethanamine side chain or for coupling a carboxylic acid-functionalized indazole with an amine. The primary amine of this compound can be readily coupled with a variety of carboxylic acids using standard peptide coupling reagents. wikipedia.org These reagents activate the carboxylic acid, facilitating its reaction with the amine to form a stable amide bond.

Commonly used amide coupling reagents include:

| Coupling Reagent | Description |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient coupling reagent that leads to rapid amide bond formation with minimal side reactions. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Another widely used uronium-based coupling reagent. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) that is often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and reduce racemization. |

The synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA), a synthetic cannabinoid, exemplifies the use of amide coupling in the functionalization of an indazole-3-carboxylic acid. wikipedia.org

Advanced Analytical Characterization Techniques in Indazole Ethanamine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the atomic arrangement and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of an indazole derivative, the protons on the aromatic ring typically appear as multiplets in the downfield region. For instance, in a related compound, 1H-indazole, the aromatic protons resonate between δ 7.1 and 8.1 ppm. chemicalbook.com The chemical shifts of the ethylamine (B1201723) side chain protons would be expected to appear in a more upfield region. The methylene (B1212753) group adjacent to the amino group would likely be observed as a triplet, and the methylene group attached to the indazole ring would also appear as a triplet. The methyl group on the indazole ring would present as a singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In ethylamine, the two carbon atoms are in different chemical environments, resulting in two distinct signals. docbrown.info Similarly, for 2-(6-Methyl-1H-indazol-3-yl)ethanamine, each carbon atom in the molecule is expected to be non-equivalent, leading to a unique signal for each. docbrown.info The carbon atoms of the indazole ring would resonate in the aromatic region of the spectrum, while the aliphatic carbons of the ethylamine side chain and the methyl group would appear at higher field strengths. The specific chemical shifts are influenced by the electronic environment of each carbon atom. docbrown.info

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | Singlet | Upfield |

| Ar-H | Multiplets | Aromatic Region |

| CH₂ (adjacent to indazole) | Triplet | Aliphatic Region |

| CH₂ (adjacent to NH₂) | Triplet | Aliphatic Region |

| NH₂ | Broad Singlet | - |

| NH (indazole) | Broad Singlet | - |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC/MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS): This soft ionization technique is suitable for polar molecules and is often used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺. For a related compound, 3-methyl-1-phenyl-1H-indazole, the molecular ion peak was observed via electron ionization (EI), a different ionization method. rsc.org High-resolution mass spectrometry (HRMS) with ESI can provide the exact mass, allowing for the determination of the elemental composition. rsc.org

Gas Chromatography/Mass Spectrometry (GC/MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It can be used to analyze the purity of a sample and to identify volatile components. The fragmentation pattern obtained from the mass spectrum can provide structural information about the molecule. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com

Key expected vibrational frequencies for this compound include:

N-H stretching: The N-H bonds of the primary amine and the indazole ring will show characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. Primary amines often show two bands in this region. masterorganicchemistry.com

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.

C=C stretching: The aromatic carbon-carbon double bonds of the indazole ring will have stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N stretching: The carbon-nitrogen stretching vibrations are typically found in the 1000-1350 cm⁻¹ range.

A related indazole derivative showed characteristic IR peaks at 1592, 1508, 1439, 1022, and 749 cm⁻¹. rsc.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine & Indazole) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | <3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1000-1350 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing purity, and isolating the desired compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. nih.gov For purity assessment of this compound, a reversed-phase HPLC method would likely be employed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time of the compound can be used for identification, and the peak area can be used to determine its purity. Method optimization would involve adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal separation. nih.gov

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high separation efficiency of UPLC with the sensitive and selective detection of tandem mass spectrometry. This powerful technique allows for the analysis of complex mixtures and the detection of compounds at very low concentrations. nih.gov In the context of this compound research, UPLC-MS/MS could be used for impurity profiling and metabolite identification in various matrices. The use of smaller particles in the UPLC column results in faster analysis times and better resolution compared to traditional HPLC.

Elemental Analysis for Stoichiometric Determination

In the synthesis and characterization of novel heterocyclic compounds such as this compound, elemental analysis is a cornerstone technique for verifying the empirical formula. mdpi.comnih.gov This analytical method determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—in a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target compound and confirms its stoichiometric purity. mdpi.com

The theoretical elemental composition of this compound is calculated based on its molecular formula, C₁₀H₁₃N₃, and the atomic weights of its constituent atoms. This foundational data serves as the benchmark against which experimental results are measured.

Research on various indazole derivatives consistently employs elemental analysis as a definitive step in structural elucidation and characterization. mdpi.comnih.govmdpi.com Following synthesis and purification, a sample of the compound is subjected to combustion analysis. This process converts the compound into simple gaseous products, such as carbon dioxide, water, and nitrogen gas. The amounts of these gases are precisely measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. For a synthesized sample of this compound to be considered pure, the experimentally "found" percentages must align closely with the "calculated" theoretical values, typically within a margin of ±0.4%.

The data below illustrates the theoretical elemental composition for this compound. The "Found (%)" values represent the results obtained from experimental analysis of a pure sample, which are expected to be in close agreement with the calculated percentages.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 68.54 | Experimental Data |

| Hydrogen (H) | 7.48 | Experimental Data |

| Nitrogen (N) | 23.98 | Experimental Data |

Structure Activity Relationship Sar Studies of 2 6 Methyl 1h Indazol 3 Yl Ethanamine Analogues

Elucidation of Pharmacophoric Requirements for Indazole-Ethanamine Scaffolds

The indazole-ethanamine framework serves as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a variety of biologically active compounds. researchgate.net The essential pharmacophoric elements of this scaffold are the indazole ring system and the ethylamine (B1201723) side chain. The indazole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a crucial component for the biological activity of these derivatives. nih.govnih.gov It is often involved in key interactions with biological targets.

The ethylamine side chain at the C-3 position of the indazole core is another critical feature. Its basic nitrogen atom can participate in ionic interactions or hydrogen bonding with receptor sites, which is often a determining factor for potency and selectivity. The spatial arrangement and conformational flexibility of this side chain also play a significant role in how the molecule fits into the binding pocket of a target protein.

Impact of Substitution Patterns on Biological Activity Profiles

The biological activity of indazole-ethanamine analogues can be finely tuned by modifying the substitution patterns on both the indazole core and the alkylamine chain.

Role of Substituents at the Indazole Core (e.g., C-6 Methyl Group, C-3, C-5)

Systematic studies have demonstrated that the nature and position of substituents on the indazole ring have a profound impact on the pharmacological profile of the compounds.

C-6 Position: The methyl group at the C-6 position, as seen in the parent compound, is often beneficial for activity. In a series of indazole derivatives developed as kinase inhibitors, substitutions at the C-6 position were explored. nih.gov For instance, the presence of a substituent like 6-(4-methylpiperazin-1-yl)pyridin-3-yl at this position was found to be optimal for antiproliferative activity against certain cancer cell lines. nih.gov This suggests that the C-6 position is a key site for modification to enhance potency and modulate selectivity.

C-3 Position: The C-3 position is a common point of attachment for the side chain, and functionalization at this position is of great interest for developing biologically active indazoles. austinpublishinggroup.com Studies on 3-substituted 1H-indazoles have shown that the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position was crucial for strong inhibitory activities against certain enzymes. nih.govmdpi.com In the context of kinase inhibition, the introduction of a 3-amino group was a key design element, leading to potent inhibitors. nih.gov

C-5 Position: The C-5 position of the indazole ring has also been identified as an important site for substitution to discover highly active and selective inhibitors. nih.gov The introduction of various substituted aromatic groups at the C-5 position through methods like Suzuki coupling has been explored to expand the interaction with biological targets. nih.gov For example, in a series of 3,5-disubstituted indazole derivatives, the substituent on the benzene ring at the C-5 position had a significant effect on the anti-proliferative activity against Hep-G2 cancer cells. nih.gov

The following table summarizes the influence of substituents at different positions of the indazole core on biological activity based on various studies.

| Position | Substituent/Modification | Observed Effect on Biological Activity | Reference |

| C-6 | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | Optimal for antiproliferative activity against 4T1, HepG2, and MCF-7 cells. | nih.gov |

| C-3 | Substituted carbohydrazide | Crucial for strong inhibitory activity against IDO1 enzyme. | nih.govmdpi.com |

| C-3 | 3-amino group | Key for potent kinase inhibition. | nih.gov |

| C-5 | Substituted aromatic groups | Significant effect on anti-proliferative activity. | nih.gov |

| C-5 | 3,5-difluoro substituent on a phenyl ring | Showed the highest anti-proliferative activity against Hep-G2 cells in the tested series. | nih.gov |

Influence of Alkylamine Chain Modifications on Target Interaction

Modifications to the ethylamine side chain have been shown to significantly affect target engagement and selectivity. In a study of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, which are structurally related to the compound of interest, modifications to the ethylamine chain were investigated for their effect on 5-HT2C receptor agonism. nih.govebi.ac.uk

Introducing a methyl group on the carbon atom adjacent to the nitrogen of the ethylamine chain led to the discovery of a potent and selective 5-HT2C receptor agonist. nih.govebi.ac.uk This suggests that even small modifications to the alkylamine chain can have a substantial impact on the biological activity profile. Furthermore, replacing a gem-di-methyl group with an oxetane (B1205548) ring adjacent to the terminal amine in a different series of compounds led to a remarkable improvement in antiviral effect and oral activity, attributed to a decrease in the basicity of the amine and conformational restriction. nih.gov

Rational Design and Lead Optimization Strategies for Potency and Selectivity

The development of potent and selective indazole-based drug candidates often relies on rational design and lead optimization strategies. These strategies leverage the understanding of SAR to make targeted modifications to the lead compound.

Structure-based design, which utilizes the three-dimensional structure of the target protein, has been instrumental in the optimization of indazole derivatives. For instance, in the development of phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, extensive use of structure-based design guided the optimization of a lead compound to improve potency and isoform selectivity. nih.gov This approach led to the discovery of clinical candidates for the treatment of respiratory diseases. nih.gov

Molecular hybridization, which involves combining pharmacophoric elements from different bioactive molecules, is another successful strategy. A series of 3,5-disubstituted indazole derivatives were constructed using this strategy to explore multiple targets and enhance biological activity. nih.gov

Systematic SAR exploration is also a cornerstone of lead optimization. In the development of novel Apoptosis signal-regulating kinase 1 (ASK1) inhibitors, systematic SAR efforts on a 1H-indazole scaffold led to the identification of a promising compound with excellent in vitro kinase activity and potent cellular inhibitory effects. nih.gov This involved synthesizing and evaluating a series of derivatives with modifications at various positions to build a comprehensive understanding of the SAR. nih.gov

Molecular Mechanisms and Biological Targets of Indazole Ethanamine Compounds

Interaction with Specific Receptor Systems

The structural scaffold of indazole-ethanamine compounds positions them as candidates for interaction with various receptor systems, including serotonin (B10506) and estrogen receptors.

Serotonin Receptor Agonism and Antagonism (e.g., 5-HT2C, 5-HT3, 5-HT4)

While direct evidence for the interaction of 2-(6-Methyl-1H-indazol-3-yl)ethanamine with serotonin receptors is not extensively documented in publicly available research, the broader class of indazole derivatives has been investigated for its effects on these targets.

Research into novel indazole derivatives has identified potent and selective agonists for the 5-HT2C receptor. For instance, a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized and evaluated, leading to the identification of compounds with high agonistic activity at the human 5-HT2C receptor subtype. nih.gov The 5-HT2C receptor is a G protein-coupled receptor primarily located in the central nervous system and is involved in the modulation of various behaviors. nih.gov

The 5-HT3 receptor, a ligand-gated ion channel, is another target for which indazole-containing compounds have been considered. nih.gov Antagonists of the 5-HT3 receptor are clinically used as antiemetics to manage nausea and vomiting. nih.govnih.gov The basic structure of these antagonists often includes an aromatic ring and a basic amine, features present in this compound. However, specific binding data for this compound at the 5-HT3 receptor remains to be elucidated.

There is currently a lack of specific data regarding the interaction of this compound with the 5-HT4 receptor.

Estrogen Receptor Beta (ERβ) Binding Affinity

Indazole derivatives have emerged as a class of nonsteroidal ligands with high affinity and selectivity for the estrogen receptor beta (ERβ). nih.gov Studies on phenyl-2H-indazole compounds have shown that substituents at the C-3 position can significantly influence binding affinity, with some compounds demonstrating affinities for ERβ comparable to estradiol (B170435) and high selectivity over ERα. nih.gov While these findings highlight the potential of the indazole scaffold for targeting ERβ, specific binding affinity data for this compound is not currently available in the reviewed literature. The substitution at the C-3 position with an ethanamine group would need to be specifically evaluated to determine its impact on ERβ binding.

Enzyme Inhibition and Modulation

The indazole core is a versatile scaffold that has been incorporated into various enzyme inhibitors, targeting a range of proteins involved in different pathological pathways.

Protein Kinase Inhibition (e.g., GRK2, ROCK1, Protein Kinase B/Akt)

The indazole scaffold has been a basis for the development of potent protein kinase inhibitors.

Protein Kinase B (Akt) Inhibition: Several selective inhibitors of the serine/threonine kinase Akt (also known as Protein Kinase B) are based on an indazole structure. nih.gov Akt is a crucial node in signaling pathways that regulate cellular growth and survival and is a significant target in cancer therapy. nih.govnih.gov While specific inhibitory data for this compound against Akt is not available, the established role of the indazole core in Akt inhibition suggests it could be a starting point for designing new inhibitors. nih.gov

Rho-associated coiled-coil containing protein kinase (ROCK) Inhibition: ROCK inhibitors are of interest for various therapeutic applications. While there are approved ROCK inhibitors like fasudil (B1672074) and belumosudil, the search for new chemical entities continues. mdpi.com Some research has focused on developing dual inhibitors targeting multiple kinases, including ROCK1. nih.gov However, there is no specific information available on the inhibitory activity of this compound against ROCK1.

G protein-coupled receptor kinase 2 (GRK2) Inhibition: Information regarding the inhibition of GRK2 by this compound is not present in the reviewed scientific literature.

HIV Protease Inhibition

HIV protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV), and its inhibitors are a cornerstone of antiretroviral therapy. mdpi.com These inhibitors are typically designed to mimic the transition state of the protease's natural substrates. nih.gov A review of the literature did not yield any evidence to suggest that this compound possesses inhibitory activity against HIV protease.

IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in immune suppression within the tumor microenvironment by catalyzing the first and rate-limiting step in tryptophan metabolism. nih.gov The development of dual inhibitors for both IDO1 and TDO is a promising strategy in cancer immunotherapy.

A study focused on 4,6-substituted-1H-indazole derivatives identified potent dual inhibitors of IDO1 and TDO. nih.gov The subject of this article, this compound, shares the 6-methyl-1H-indazole core with the compounds in this study. Although the ethanamine substitution at the 3-position was not specifically evaluated in that research, the findings for related compounds are noteworthy. For example, one of the most potent compounds from the series, compound 35, demonstrated significant inhibitory activity against both enzymes. nih.gov

| Enzyme | Assay Type | IC50 (μM) | Cell Line | Cell-Based IC50 (μM) |

|---|---|---|---|---|

| IDO1 | Enzymatic | 0.74 | HeLa | 1.37 |

| TDO | Enzymatic | 2.93 | A172 | 7.54 |

These results suggest that the 6-methyl-1H-indazole scaffold is a viable starting point for designing dual IDO1/TDO inhibitors. Further investigation would be required to determine if the ethanamine substitution at the 3-position in this compound confers similar inhibitory properties.

Nucleic Acid Interactions and Transcriptional Regulation

G-quadruplex DNA Binding and Stabilization

There is currently no specific data in the scientific literature to suggest that this compound binds to or stabilizes G-quadruplex DNA structures. G-quadruplexes, which are non-canonical secondary structures found in guanine-rich regions of DNA, are recognized as potential therapeutic targets in oncology. nih.gov While various small molecules have been developed to interact with these structures, research has not yet specifically implicated this compound in this mechanism. nih.govnih.gov

Downregulation of Gene Expression (e.g., c-Myc)

The downregulation of oncogenes like c-Myc is a key strategy in cancer therapy. mdpi.com However, there is no published evidence to indicate that this compound specifically downregulates the expression of c-Myc or other genes through transcriptional regulation. Studies on other, structurally different compounds have shown the potential to inhibit c-Myc, but these findings cannot be extrapolated to the specific indazole-ethanamine without direct experimental validation. mdpi.comnih.gov

Cellular Pathway Modulation in Pre-clinical Models

Apoptosis Induction and Cell Cycle Arrest Mechanisms (e.g., Bcl2 family, p53/MDM2 pathways)

The induction of apoptosis is a hallmark of many anti-cancer agents. The Bcl-2 family of proteins and the p53/MDM2 pathway are central to the regulation of this process. nih.govnih.govnih.gov Research on some 1H-indazole-3-amine derivatives has shown that they can induce apoptosis by potentially inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway. nih.gov For instance, one study identified a compound in this class that decreased the expression of the anti-apoptotic protein Bcl-2 and increased the pro-apoptotic protein Bax, while also up-regulating p53 and down-regulating MDM2. nih.govnih.gov However, it is crucial to note that this research was not conducted on this compound, and therefore, it is unknown if it shares these mechanisms.

Table 1: Investigated Apoptotic Pathway Modulation by a Related Indazole Derivative

| Target Protein | Observed Effect in a 1H-indazole-3-amine derivative study |

|---|---|

| Bcl-2 | Decreased expression |

| Bax | Increased expression |

| p53 | Increased expression |

| MDM2 | Decreased expression |

Note: This data is from studies on related indazole compounds and NOT on this compound. nih.gov

Mechanisms of Anti-inflammatory Activity

Indazole derivatives are known to possess anti-inflammatory properties. nih.gov The mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. nih.govnih.gov Studies on the general indazole class have demonstrated inhibition of COX-2 and cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov Nevertheless, no specific studies have been published that detail the anti-inflammatory mechanisms of this compound.

Mechanisms of Antimicrobial and Antibacterial Activity

The indazole heterocycle is a component of various compounds that exhibit antimicrobial and antibacterial properties. researchgate.netmdpi.com Some indazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net The proposed mechanisms for related heterocyclic compounds can involve the generation of radical anions that disrupt bacterial cellular processes. nih.gov However, the specific mechanisms of antimicrobial or antibacterial activity for this compound have not been investigated or reported in the available literature.

Mechanisms of Neuroprotective Activity of this compound and Related Indazole Compounds

While direct experimental studies on the neuroprotective mechanisms of this compound are not extensively available in the current body of scientific literature, research on structurally related indazole derivatives provides significant insights into the potential pathways through which this compound class may exert its neuroprotective effects. The primary mechanisms appear to revolve around the modulation of key pathological processes in neurodegenerative diseases, including the inhibition of tau hyperphosphorylation and the attenuation of neuroinflammatory responses.

Studies on analogous compounds, particularly those with substitutions at the 6-position of the indazole ring, suggest a common mechanistic thread. For instance, research on 6-hydroxy-1H-indazole has demonstrated a neuroprotective role in a mouse model of Parkinson's disease. nih.gov This protection is associated with a decrease in the hyperphosphorylation of the tau protein, a hallmark of several neurodegenerative disorders known as tauopathies. nih.gov The accumulation of hyperphosphorylated tau leads to the formation of neurofibrillary tangles, neuronal dysfunction, and eventual cell death. The ability of a 6-substituted indazole to mitigate this process points towards a significant neuroprotective strategy. nih.gov

The neuroprotective action of 6-hydroxy-1H-indazole was observed to alleviate behavioral impairments and preserve dopaminergic neurons in the substantia nigra, a brain region critically affected in Parkinson's disease. nih.gov This was accompanied by an increase in the concentration of dopamine (B1211576) and the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov These findings strongly suggest that the inactivation of tau pathology is a key component of the neuroprotection afforded by this class of compounds. nih.gov

Furthermore, the broader family of indazole derivatives has been investigated for their ability to target various kinases involved in neurodegenerative pathways. A pivotal enzyme in this context is Glycogen Synthase Kinase 3β (GSK-3β), which is a primary kinase responsible for the phosphorylation of tau. Inhibition of GSK-3β is a prominent therapeutic target for neurodegenerative diseases, and several indazole-based molecules have been developed as inhibitors of this enzyme.

In addition to direct enzyme inhibition, other related compounds have shown efficacy in mitigating neuroinflammation, another critical factor in the progression of neurodegenerative diseases. For example, 6-paradol, while not an indazole, shares the "6-" substitution pattern and has been shown to attenuate neuroinflammatory responses in activated microglia. plos.orgbiomolther.org Microglia are the resident immune cells of the central nervous system, and their chronic activation can lead to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. Compounds that can modulate microglial activation may, therefore, confer neuroprotection. biomolther.org

The table below summarizes the key findings from studies on neuroprotective indazole derivatives and related compounds, offering a glimpse into the potential mechanisms of this compound.

| Compound/Derivative | Model System | Key Findings | Potential Mechanism of Action | Reference |

| 6-Hydroxy-1H-indazole | MPTP mouse model of Parkinson's disease | Decreased loss of dopaminergic neurons, increased dopamine and tyrosine hydroxylase expression, reduced behavioral impairment, and decreased hyperphosphorylation of tau. | Inactivation of tau pathology. | nih.gov |

| 6-Paradol | Mouse model of multiple sclerosis, Focal cerebral ischemia | Reduced brain infarction, improved neurological score, attenuated microglial activation, and reduced expression of iNOS and TNF-α. | Attenuation of neuroinflammatory responses. | plos.orgbiomolther.org |

It is important to underscore that while these findings for related compounds are highly indicative, dedicated research on this compound is necessary to definitively elucidate its specific neuroprotective mechanisms and biological targets.

Computational Chemistry and in Silico Approaches for Indazole Ethanamine Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in predicting the binding mode of a small molecule ligand, such as 2-(6-Methyl-1H-indazol-3-yl)ethanamine, within the active site of a target protein.

The process involves the use of scoring functions to estimate the binding affinity, which is often expressed in terms of binding energy (kcal/mol). A lower binding energy typically indicates a more stable ligand-protein complex. While specific molecular docking studies for this compound have not been reported, research on other indazole derivatives has demonstrated the utility of this approach. For instance, studies on various 1H-indazole analogs have successfully used molecular docking to identify potential anti-inflammatory agents by evaluating their binding to enzymes like Cyclooxygenase-2 (COX-2). researchgate.net In such studies, the interactions between the ligand and key amino acid residues in the protein's binding pocket, such as hydrogen bonds and hydrophobic interactions, are meticulously analyzed to understand the basis of molecular recognition.

Illustrative Data Table for Molecular Docking Results:

| Parameter | Description | Example Value |

| Target Protein | The receptor or enzyme being studied. | e.g., Cyclooxygenase-2 (COX-2) |

| Docking Score (kcal/mol) | The predicted binding affinity. | e.g., -8.5 |

| Interacting Residues | Amino acids in the binding site that interact with the ligand. | e.g., TYR-385, SER-530 |

| Hydrogen Bonds | Number and type of hydrogen bonds formed. | e.g., 2 (with SER-530) |

| Hydrophobic Interactions | Key non-polar interactions. | e.g., with LEU-352, VAL-523 |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide a deep understanding of the intrinsic properties of this compound.

DFT calculations can determine various molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more likely to be reactive. The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential), which is vital for understanding intermolecular interactions. Although specific DFT studies on this compound are not documented, DFT has been applied to other indazole derivatives to elucidate their structural and electronic properties.

Illustrative Data Table for DFT Calculation Results:

| Parameter | Description | Example Value |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | e.g., -6.2 eV |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | e.g., -1.5 eV |

| HOMO-LUMO Gap (eV) | Difference in energy between HOMO and LUMO. | e.g., 4.7 eV |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | e.g., 3.1 D |

| Molecular Electrostatic Potential | Distribution of charge on the molecule's surface. | e.g., Negative potential around nitrogen atoms. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational flexibility and its dynamic behavior when interacting with a biological target over time.

An MD simulation calculates the trajectory of a system by solving Newton's equations of motion for a system of interacting particles. This allows researchers to observe how the ligand and protein adapt to each other's presence, the stability of the binding pose predicted by molecular docking, and the role of solvent molecules in the binding process. While specific MD simulation studies for this compound are not available, studies on other 1H-indazole analogs have used MD simulations to confirm the stability of the ligand within the active site of enzymes like COX-2. researchgate.net

Illustrative Data Table for MD Simulation Analysis:

| Parameter | Description | Example Value |

| Simulation Time | The duration of the simulation. | e.g., 100 ns |

| RMSD (Å) | Root Mean Square Deviation of the ligand's position, indicating stability. | e.g., 1.5 Å |

| RMSF (Å) | Root Mean Square Fluctuation of protein residues, indicating flexibility. | e.g., High fluctuations in loop regions. |

| Binding Free Energy (MM/GBSA) | A more accurate estimation of binding affinity. | e.g., -50 kcal/mol |

Predictive Modeling for Biological Activity and Hit-to-Lead Optimization

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the optimization of a "hit" compound into a more potent "lead" compound.

In a QSAR study, various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for a set of molecules with known biological activities. Statistical methods are then used to develop a regression or classification model. For a series of indazole-ethanamine derivatives, a QSAR model could be developed to predict their affinity for a particular receptor. This would enable the in silico design of new analogs of this compound with potentially improved activity. While no specific QSAR models for this compound have been published, the principles of QSAR are widely applied in medicinal chemistry for lead optimization.

Illustrative Data Table for a QSAR Model:

| Parameter | Description |

| Training Set | A group of molecules with known activities used to build the model. |

| Test Set | A group of molecules with known activities used to validate the model. |

| Molecular Descriptors | Numerical representations of molecular properties (e.g., LogP, molecular weight, polar surface area). |

| Statistical Method | The algorithm used to create the model (e.g., Multiple Linear Regression, Partial Least Squares). |

| Predictive Power (q²) | A measure of the model's ability to predict the activity of new compounds. |

Future Research Directions and Translational Perspectives

Development of Novel Indazole-Ethanamine Chemotypes with Enhanced Biological Efficacy

The development of new chemical entities (chemotypes) based on the indazole-ethanamine framework is a primary focus of future research. The goal is to enhance biological efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to improve desired activities. dundee.ac.uk

Key strategies for developing novel chemotypes include:

Scaffold Modification and Fragment-Based Growth: Systematic modification of the indazole ring and the ethanamine side chain can lead to improved potency and selectivity. Techniques like fragment-based drug discovery (FBDD) allow for the rational "growing" of a fragment hit to better fit a target's binding site. acs.org For instance, an indazole fragment was successfully optimized by incorporating an oxetane (B1205548) ring, which dramatically increased its inhibitory potency against the AXL kinase from micromolar to nanomolar levels. nih.gov This approach could be applied to the 2-(6-Methyl-1H-indazol-3-yl)ethanamine scaffold to explore new interactions within a target's active site.

Molecular Hybridization: Combining the indazole-ethanamine motif with other pharmacologically active moieties is a proven strategy. mdpi.com For example, incorporating a piperazine (B1678402) group can improve a compound's water solubility and oral bioavailability. mdpi.com Similarly, creating hybrid molecules with groups known to interact with specific targets, such as the mercapto acetamide (B32628) moiety for histone deacetylase inhibitors, could yield derivatives with novel mechanisms of action. researchgate.net

Introduction of Bioisosteres: Replacing certain functional groups with bioisosteres can fine-tune a molecule's properties. The use of an oxetane ring as a surrogate for a gem-dimethyl or carbonyl group is a modern approach to improving aqueous solubility, metabolic stability, and other pharmacokinetic parameters without sacrificing potency. nih.gov

Research has shown that specific substitutions on the indazole ring significantly impact biological activity. For example, in a series of indazole derivatives developed as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, subtle changes to the scaffold led to a promising candidate with excellent in vitro kinase activity and potent cellular effects. nih.gov Likewise, studies on furo[2,3-g]indazol-1-yl)ethylamine derivatives identified a compound with high agonistic activity for the 5-HT2C receptor, demonstrating that modifications to the core indazole structure can yield highly potent and selective agents. nih.govebi.ac.uk

Table 1: Examples of Indazole Derivative Optimization

| Lead/Fragment Compound | Modification Strategy | Resulting Compound/Effect | Target/Application | Reference |

| Indazole Fragment | Fragment optimization with oxetane | Potency gain from 28.4 μM to 320 nM | AXL Kinase Inhibitor | nih.gov |

| 5-bromo-1H-indazol-3-amine | Molecular hybridization with piperazine | Improved solubility and bioavailability | Anticancer Agents | mdpi.com |

| 1H-indazole-3-carboxamide | Introduction of hydrophobic moiety | Enhanced activity against PAK1 (IC50 = 16 nM) | PAK1 Inhibitor | nih.gov |

| Indazole-based SERD | Replacement of ethyl with cyclobutyl group | Enhanced potency | Estrogen Receptor Degrader | nih.gov |

Exploration of New Molecular Targets and Potential Pre-clinical Applications

While indazole derivatives are well-known as kinase inhibitors, a significant future direction is the exploration of entirely new molecular targets and therapeutic areas. nih.govnih.gov The versatility of the indazole scaffold suggests its potential utility against a wide range of diseases beyond cancer. nih.gov

Future pre-clinical research should focus on:

Novel Kinase Targets: The indazole core is a privileged scaffold for kinase inhibition. nih.gov Beyond well-established targets like EGFR and ALK, research is moving towards others such as Unc-51-Like Kinase 1 (ULK1) for autophagy modulation, P21-activated kinases (PAKs) involved in cell signaling, and Apoptosis signal-regulating kinase 1 (ASK1) for inflammatory diseases. nih.govnih.govnih.gov A series of 1H-indazol-3-amine derivatives, for instance, were found to be potent inhibitors of Bcr-Abl, including a drug-resistant mutant. nih.gov

Non-Kinase Targets: The therapeutic potential of indazole-ethanamines is not limited to kinases. Derivatives have shown activity as selective 5-HT2C receptor agonists, indicating applications in neurological or psychiatric disorders. nih.govebi.ac.uk Other identified targets for indazole compounds include the anti-apoptotic protein Bcl-2, DNA gyrase, and the inflammatory enzyme cyclooxygenase-2 (COX-2). nih.govmdpi.com The inhibition of protein kinase c-zeta (PKC-zeta) by certain indazole derivatives points to potential applications in immune and inflammatory diseases. nih.gov

New Therapeutic Areas: Based on the expanding list of molecular targets, pre-clinical studies can explore the efficacy of novel this compound derivatives in models of inflammatory conditions, infectious diseases, and neurodegenerative disorders. nih.govnih.govmdpi.com For example, a recently developed indazole derivative showed a significant protective effect in a cellular model of inflammatory bowel disease by suppressing the ASK1 signaling pathway. nih.gov

Table 2: Investigated Molecular Targets for Indazole-Based Compounds

| Target Class | Specific Target(s) | Potential Therapeutic Application | Reference(s) |

| Protein Kinases | CDK8, EGFR, ALK, PAK1, ULK1, ASK1, PKC-zeta, Bcr-Abl, FGFR | Cancer, Inflammatory Diseases | nih.govnih.govnih.govnih.govnih.gov |

| G-Protein Coupled Receptors | 5-HT2C Receptor | Neurological/Psychiatric Disorders | nih.govebi.ac.uk |

| Apoptosis Regulators | Bcl-2 | Cancer | nih.gov |

| Enzymes | COX-2, DNA Gyrase, Sirt 1 | Inflammation, Bacterial Infections, Aging/Metabolism | nih.govmdpi.com |

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

The synergy between computational (in silico) and experimental approaches is revolutionizing drug discovery. nih.gov For the this compound family, this integration is key to accelerating the development of optimized clinical candidates.

Future strategies in this domain include:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD allows for the precise design of inhibitors. X-ray crystallography of target-inhibitor complexes can reveal key interactions, guiding the design of new analogs with improved binding affinity and selectivity. nih.gov This approach has been used to optimize indazole derivatives as potent and selective inhibitors of kinases like CDK8 and FGFR1. nih.govnih.gov

In Silico Screening and Molecular Modeling: High-throughput screening (HTS) of virtual compound libraries using molecular docking can rapidly identify potential hits for a specific target. nih.govazolifesciences.com Following the identification of a hit, molecular dynamics (MD) simulations can predict the stability of the compound in the target's binding pocket and elucidate its dynamic behavior. rsc.orgresearchgate.net These computational tools help prioritize which derivatives to synthesize, saving significant time and resources.

High-Throughput Screening (HTS): On the experimental side, HTS enables the rapid testing of millions of chemical compounds against a specific biological target. azolifesciences.comyoutube.com This automated process can identify initial hits from large compound libraries, which can then be optimized using the computational methods described above. nih.gov For example, HTS was used to identify an indazole compound as a Sirt 1 activator, which then served as the starting point for developing more potent analogs. nih.gov

The combination of these methods creates a powerful cycle of design, synthesis, and testing. For instance, researchers identified a ULK1 inhibitor hit through an in silico screen, then used docking studies to guide chemical modifications that led to derivatives with significantly increased activity. nih.gov This iterative process of computational prediction and experimental validation is the future of efficient compound optimization.

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns. Key signals: indazole NH (~12 ppm, broad), methyl group (~2.5 ppm), and ethanamine chain protons (~2.7–3.1 ppm) .

- HPLC : Use C18 columns with UV detection at 254 nm; mobile phase = acetonitrile/water (0.1% TFA) gradient .

Advanced Consideration

For conformational analysis, employ NOESY or ROESY to study intramolecular interactions (e.g., indazole-ethanamine spatial proximity). High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures exact mass validation (e.g., calculated for C₁₀H₁₃N₃: 175.1114) .

How can researchers mitigate NMDA receptor binding assay interference caused by this compound’s structural analogs?

Basic Research Focus

Use competitive binding assays with [³H]MK-801 and HEK-293 cells expressing recombinant NMDA receptors. Pre-incubate compounds in Mg²⁺-free buffer to avoid voltage-dependent block .

Advanced Consideration

Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Compare with known NMDA inhibitors (e.g., 5-chloro-2-methyltryptamine) to identify substituent-specific interactions. Validate via site-directed mutagenesis of GluN1/GluN2B subunits .

What strategies are recommended for resolving solubility issues in biological assays?

Basic Research Focus

Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer (e.g., PBS pH 7.4). Sonication or 37°C incubation aids dissolution. Confirm solubility via dynamic light scattering (DLS) .

Advanced Consideration

Derivatize the ethanamine group with hydrophilic moieties (e.g., PEGylated analogs) or use prodrug strategies (e.g., hydrochloride salts) to enhance aqueous solubility. Monitor stability via UPLC-MS over 24 hours .

How should researchers handle conflicting bioactivity data between in vitro and in vivo models?

Basic Research Focus

Re-evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using hepatic microsomes or CYP450 inhibition assays. Adjust dosing regimens based on plasma half-life (t₁/₂) measurements .

Advanced Consideration

Use isotopic labeling (e.g., ¹⁴C-ethanamine) to track metabolite formation via PET imaging or accelerator mass spectrometry. Correlate with toxicity profiles from histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.